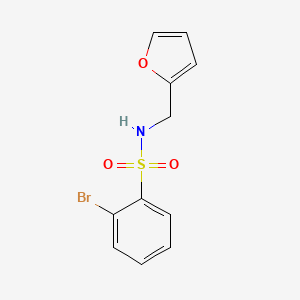

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide, also known as 2-Bromo-N-(2-furfuryl)benzenesulfonamide, is a chemical compound with the molecular formula C11H10BrNO3S .

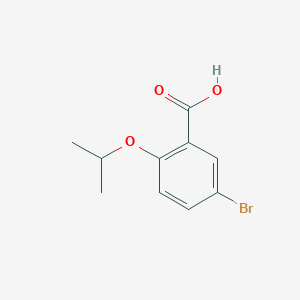

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group. The sulfonamide group is further substituted with a furan ring .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide is 316.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 314.95648 g/mol . The topological polar surface area is 67.7 Ų . The compound has a heavy atom count of 17 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including “2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide”, have been studied for their potential antibacterial activity . They have been used in the search for new drugs to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antiviral Activity

Furan derivatives have also been researched for their potential antiviral properties . The unique structure of furan and its derivatives allows for a wide range of interactions with biological targets, making it a promising candidate for antiviral drug development .

Antioxidant Activity

The antioxidant activity of furan derivatives is another area of interest in scientific research . Antioxidants play a crucial role in protecting the body from damage by free radicals, and furan derivatives could potentially contribute to this protective effect .

Antitumor Activity

Furan derivatives have been studied for their potential antitumor activity . The unique chemical structure of furan and its derivatives allows them to interact with various biological targets, potentially inhibiting tumor growth .

Antihistaminic Activity

Furan derivatives, including “2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide”, have been researched for their potential antihistaminic properties . Antihistamines are drugs that treat allergic rhinitis and other allergies, and furan derivatives could potentially contribute to this therapeutic effect .

Fungicides

Furan derivatives have been studied for their fungicidal properties . These compounds could potentially be used to protect plants from fungal infections, contributing to increased agricultural productivity .

Propiedades

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHMFPXNYGPWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396667 |

Source

|

| Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

CAS RN |

849056-66-2 |

Source

|

| Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)